1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one
CAS No.:
Cat. No.: VC10804714
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
![1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one -](/images/structure/VC10804714.png)
Specification
Molecular Formula | C17H18O4 |
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Molecular Weight | 286.32 g/mol |
IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(2-propan-2-ylphenoxy)ethanone |
Standard InChI | InChI=1S/C17H18O4/c1-11(2)13-5-3-4-6-17(13)21-10-16(20)14-8-7-12(18)9-15(14)19/h3-9,11,18-19H,10H2,1-2H3 |
Standard InChI Key | CNYIAQKTZLOMAT-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES | CC(C)C1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 1-(2,4-dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one is C₁₇H₁₈O₄, derived from its ethanone core (C₂H₃O) linked to a 2,4-dihydroxyphenyl group (C₆H₅O₂) and a 2-isopropylphenoxy substituent (C₉H₁₁O). Its molecular weight is 286.32 g/mol, calculated using the PubChem molecular weight computation method . The compound’s IUPAC name reflects its substitution pattern: the ethanone group is bonded to the dihydroxyphenyl ring at position 1 and the isopropylphenoxy group at position 2.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈O₄ |
Molecular Weight | 286.32 g/mol |
IUPAC Name | 1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one |
SMILES | CC(C)c1ccccc1OCC(=O)c2cc(O)ccc2O |
Topological Polar Surface Area | 66.4 Ų (estimated) |
The presence of two hydroxyl groups on the phenyl ring introduces hydrogen-bonding capacity, while the isopropylphenoxy group contributes hydrophobicity. This amphiphilic profile suggests potential interactions with biological membranes or proteins, a trait observed in structurally related compounds .
Synthesis and Structural Elucidation
While no direct synthesis protocol for this compound is documented in the provided sources, its preparation likely involves a nucleophilic substitution or Friedel-Crafts acylation reaction. A plausible route, inferred from analogous syntheses , involves:
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Acylation of 2,4-dihydroxyacetophenone: Reacting 2,4-dihydroxyacetophenone with 2-isopropylphenol in the presence of a base (e.g., potassium carbonate) and a coupling agent like DCC (dicyclohexylcarbodiimide).
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Etherification: The phenolic hydroxyl group of 2-isopropylphenol attacks the acetylated intermediate, forming the ether linkage.
X-ray crystallography, as demonstrated for benzofuran derivatives , would confirm the planar arrangement of the dihydroxyphenyl and isopropylphenoxy groups around the ethanone core. Spectroscopic techniques such as NMR (¹H and ¹³C) and IR would validate functional groups:
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¹H NMR: Signals at δ 12–13 ppm (hydroxyl protons), δ 6.2–7.8 ppm (aromatic protons), and δ 1.2–1.4 ppm (isopropyl methyl groups).
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IR: Stretching vibrations at ~3200 cm⁻¹ (O–H), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–O–C).
Applications in Material Science
The conjugated π-system of the diaryl ketone backbone suggests utility in optoelectronics. Benzofuran-based compounds serve as fluorescent sensors , and this compound’s hydroxyl groups could allow functionalization for polymer composites or metal-organic frameworks (MOFs).
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